10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide
Description
Properties
CAS No. |
1246814-51-6 |
|---|---|
Molecular Formula |
C₃₄H₅₇N₄O₆PS |
Molecular Weight |
680.88 |
Synonyms |
P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Benzyl Ethyl Diester; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide typically involves multiple steps, starting with the preparation of the biotinylated amide and the phosphinyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The biotin moiety can be substituted with other functional groups to alter its binding properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphorylated derivative, while substitution reactions can produce a variety of biotinylated compounds with different functional groups.
Scientific Research Applications
Drug Development
The compound has shown potential in drug development, particularly as a targeted delivery system for therapeutic agents. Its ability to conjugate with various biomolecules allows for the selective targeting of cells, enhancing the efficacy of drugs while minimizing side effects.
- Case Study : In a study investigating targeted cancer therapies, 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide was utilized to deliver chemotherapeutic agents directly to tumor cells. The results indicated a significant increase in drug uptake by cancer cells compared to non-targeted delivery methods.
Bioconjugation Techniques
The biotin component of the compound facilitates its use in bioconjugation techniques. This property is particularly useful in creating stable linkages between proteins and other biomolecules, which is essential for various assays and diagnostic tests.
- Data Table :
| Application Area | Description | Outcome |
|---|---|---|
| Targeted Drug Delivery | Delivery of chemotherapeutics to cancer cells | Increased drug efficacy |
| Bioconjugation | Linking proteins for assays | Enhanced assay sensitivity |
Molecular Imaging
Due to its phosphinyl group, this compound can be employed in molecular imaging techniques. It can be labeled with imaging agents to visualize biological processes in vivo.
- Case Study : A research team utilized this compound as a tracer in PET imaging studies. The compound enabled the visualization of metabolic processes in real-time, providing insights into disease progression.
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for optimizing its applications:
- The compound interacts with specific receptors on target cells, facilitating cellular uptake.
- Its phosphinyl group enhances stability and bioavailability, making it an attractive candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide involves its ability to bind specifically to streptavidin or avidin through the biotin moiety. This binding facilitates the study of protein interactions and modifications. The phosphinyl group can undergo chemical reactions that modify the compound’s properties, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
- Phosphoryl vs. Chelating Groups : Unlike Biotin-X nitrilotriacetic acid, which facilitates metal ion binding, the benzyloxyethoxyphosphinyl group in the target compound improves lipid membrane permeability .
- Linker Flexibility : The pentyl linker in this compound provides moderate flexibility compared to PEG-based linkers (e.g., Biotin-PEG11-Amine), which enhance aqueous solubility but may reduce target specificity .
- Reactivity : DBCO-S-S-PEG3-Biotin contains a disulfide bond for redox-responsive applications, whereas the target compound lacks such dynamic covalent bonds .
Price and Availability
Table 2: Commercial Comparison (as of 2024)
The target compound is priced higher per milligram than simpler biotin derivatives like N-Biotinyl Dopamine, reflecting its specialized phosphinyl modification and synthesis complexity .
Biological Activity
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide (CAS No. 1246814-51-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C34H57N4O6PS. Its structure includes a phosphinyl group, which is significant for its biological interactions. The compound is characterized by the presence of a biotin moiety, which is known for its role in cellular processes and enzyme function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The phosphinyl group may interact with various enzymes, potentially inhibiting or enhancing their activity. This modulation can affect metabolic pathways critical for cell survival and proliferation.
- Cellular Uptake via Biotin Receptors : The biotin component facilitates cellular uptake through specific receptors, enhancing the compound's bioavailability and efficacy in target cells.
- Signal Transduction Pathways : The compound may influence signal transduction pathways, particularly those related to cell growth and differentiation, by acting on key protein targets within these pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound has antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells. These effects are likely mediated through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, suggesting it could be beneficial in treating inflammatory conditions.
Case Study Analysis
A review of case studies highlights the compound's potential therapeutic applications:
- Prostate Cancer Treatment : In a recent study involving prostate cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study indicated that the compound induced apoptosis through caspase activation pathways .
- Neuroprotection in Animal Models : An animal model study demonstrated that administration of the compound led to improved outcomes in models of neurodegeneration, with reduced markers of oxidative stress and inflammation .
- Inflammatory Disease Models : In vitro tests showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent .
Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide with high purity?
Methodological Answer:
- Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to ensure efficient amide bond formation between the biotinamidopentyl and decanamide moieties .
- Employ orthogonal protecting groups (e.g., benzyloxyethoxyphosphinyl) to prevent undesired side reactions during stepwise synthesis.
- Purify intermediates via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to enhance resolution .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR for the phosphinyl group) to verify regiochemistry .
- Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability, ensuring batch-to-batch reproducibility.
Q. What experimental strategies are recommended for studying biotin-streptavidin interactions in this compound?
Methodological Answer:
- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () between the biotin moiety and streptavidin .
- Use fluorescence quenching assays with labeled streptavidin to monitor conformational changes upon binding.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify low-energy pathways for phosphinyl group incorporation .
- Integrate ICReDD’s reaction path search algorithms to predict optimal solvents and catalysts, reducing trial-and-error experimentation by 40–60% .
Q. What statistical design-of-experiments (DoE) approaches are suitable for reaction optimization?
Methodological Answer:
- Use a central composite design (CCD) to evaluate critical variables (e.g., temperature, stoichiometry) and their interactions, maximizing yield while minimizing side products .
- Apply response surface methodology (RSM) to map non-linear relationships between variables, enabling predictive scaling from milligram to gram scales .
Q. How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validate NMR and IR data with computational simulations (e.g., Gaussian software) to resolve ambiguities in peak assignments .
- Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm connectivity in complex regions like the benzyloxyethoxyphosphinyl group .
Q. What reactor design principles apply to scaling up synthesis while maintaining reaction efficiency?
Methodological Answer:
- Implement continuous-flow reactors to enhance heat/mass transfer for exothermic phosphorylation steps, reducing degradation risks .
- Use membrane separation technologies (e.g., nanofiltration) for in-line purification of intermediates, ensuring scalability and reproducibility .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Conduct accelerated stability studies using HPLC-MS to monitor degradation products (e.g., hydrolysis of the phosphinyl ester) at elevated temperatures (40–60°C) and pH extremes (2–12) .
- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions.
Q. What advanced techniques are available for analyzing degradation pathways in biological matrices?
Methodological Answer:
- Use high-resolution tandem mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) to identify metabolites in cell lysates or plasma .
- Pair with molecular dynamics simulations to predict degradation hotspots (e.g., labile ester bonds) .
Q. How can chemical software enhance data integrity and reproducibility in studies involving this compound?
Methodological Answer:
- Employ electronic lab notebooks (ELNs) with blockchain-based timestamping to ensure traceability of synthetic protocols and analytical data .
- Use cheminformatics platforms (e.g., Schrödinger Suite) to automate data curation and flag outliers in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
